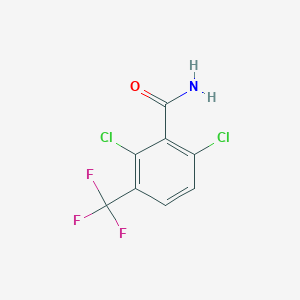

2,6-Dichloro-3-(trifluoromethyl)benzamide

Übersicht

Beschreibung

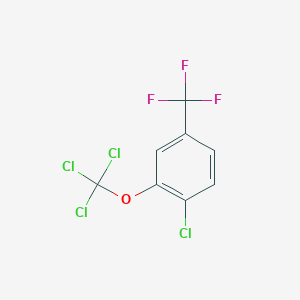

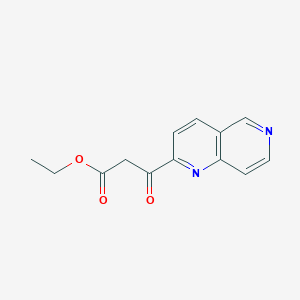

“2,6-Dichloro-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 53012-81-0 . It has a molecular weight of 258.03 and its IUPAC name is this compound .

Molecular Structure Analysis

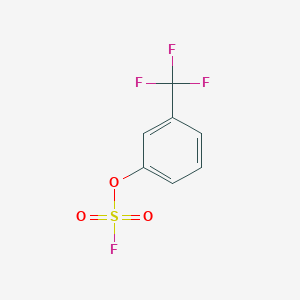

The InChI code for this compound is 1S/C8H4Cl2F3NO/c9-4-2-1-3 (8 (11,12)13)6 (10)5 (4)7 (14)15/h1-2H, (H2,14,15) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound has a boiling point of 125-128 degrees Celsius . It is a solid-crystal at ambient temperature .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

2,6-Dichloro-3-(trifluoromethyl)benzamide derivatives have shown potential in anticonvulsant activity. A study synthesizing benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety found these compounds to be equipotent with or more potent than phenytoin in maximal electroshock and pentylenetetrazol screens for anticonvulsant activity (Mussoi et al., 1996).

Antimicrobial Activity

Fluoro and trifluoromethyl derivatives of benzamides, including those similar to this compound, have been synthesized and evaluated for their antifungal and antibacterial activities. Some compounds were highly active against fungi and Gram-positive microorganisms, while a few also showed activity against Gram-negative strains (Carmellino et al., 1994).

Structural Characterization

The structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a precursor for the synthesis of benzothiazinones, reveals insights into the molecular structures essential for the development of antituberculosis drug candidates (Richter et al., 2021).

Insecticide Development

Substituted benzamides, including compounds similar to this compound, have been investigated for their potential as insecticides. These compounds were administered to adult boll weevils and showed varying degrees of effectiveness in causing progeny reduction and mortality (Haynes, 1987).

Synthesis of Novel Derivatives

Research into the synthesis of novel benzamide derivatives, including those with structural similarities to this compound, has led to the development of new compounds with potential applications in various fields. For instance, a study on thiourea derivatives of benzamides showed significant antimicrobial activity, particularly against strains known for biofilm growth (Limban et al., 2011).

Photocatalytic Degradation Studies

Studies on the photodecomposition of compounds structurally similar to this compound have been conducted, using various photocatalysts. This research is relevant in environmental science for understanding the degradation processes of herbicides and similar compounds (Torimoto et al., 1996).

Drug Delivery Research

Benzamides, including those related to this compound, have been studied for their potential in targeted drug delivery, particularly for melanoma cytotoxicity. This research has implications in the development of more effective cancer treatments (Wolf et al., 2004).

Wirkmechanismus

Target of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .

Mode of Action

It is believed to interact with its targets, specifically spectrin-like proteins in the cytoskeleton of oomycetes, leading to changes in their function .

Biochemical Pathways

Its interaction with spectrin-like proteins suggests it may influence pathways related to cytoskeleton organization and function .

Result of Action

It is thought to inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .

Biochemische Analyse

Biochemical Properties

2,6-Dichloro-3-(trifluoromethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and affecting the overall biochemical processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of certain proteins and enzymes. Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding interaction can lead to changes in the conformation of the enzyme, affecting its ability to catalyze biochemical reactions. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in cumulative effects on cellular processes, potentially leading to changes in cell function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal metabolic functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it may inhibit or activate specific enzymes, thereby affecting the overall metabolic flux and levels of metabolites within the cell. These interactions can lead to changes in the production and utilization of key metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, localization within the mitochondria may affect mitochondrial function and energy production, while localization within the nucleus may influence gene expression and transcriptional regulation.

Eigenschaften

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZRNGXBRSLTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)

![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)